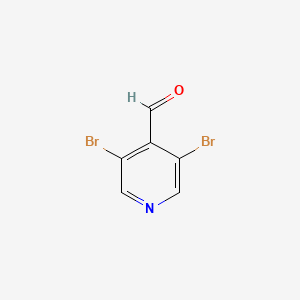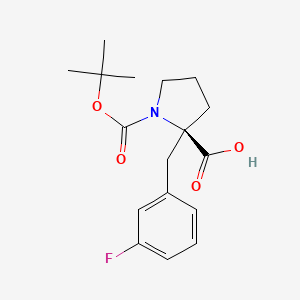
3,5-二溴吡啶-4-甲醛
概述
描述
3,5-Dibromopyridine-4-carbaldehyde is a brominated pyridine derivative that is of interest in the field of organic chemistry due to its potential as a building block for various chemical syntheses. While the specific compound is not directly discussed in the provided papers, related compounds and their reactivity can offer insights into the behavior of 3,5-dibromopyridine-4-carbaldehyde.
Synthesis Analysis
The synthesis of related pyridine carbaldehydes has been reported using different methods. For instance, a scalable synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde was achieved through the Skraup reaction, followed by oxidative cleavage and deprotection steps . Similarly, 3-bromopyridine-4-carbaldehyde was cyclized with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst . These methods could potentially be adapted for the synthesis of 3,5-dibromopyridine-4-carbaldehyde by considering the electronic and steric effects of the additional bromine atom at the 5-position.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often investigated using computational methods and spectroscopy. For example, the structure and vibrational frequencies of a pyrazole carbaldehyde derivative were studied using both experimental and theoretical approaches, including density functional theory (DFT) calculations . Such studies provide valuable information on the geometry, electronic distribution, and potential reactive sites of the molecule, which are essential for understanding the reactivity of 3,5-dibromopyridine-4-carbaldehyde.
Chemical Reactions Analysis
Pyridine carbaldehydes can undergo various chemical reactions. The reactivity of 4-(dibromomethyl)benzenecarbaldehyde with primary amines and trialkyl orthoformates has been explored, leading to the formation of imines and acetals, respectively . Additionally, the Friedländer condensation of aminopyrazole carbaldehydes with reactive methylene ketones has been used to synthesize pyrazolo[3,4-b]pyridines . These reactions highlight the versatility of carbaldehyde groups in facilitating the formation of heterocyclic compounds, which could be relevant for the chemical transformations of 3,5-dibromopyridine-4-carbaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carbaldehydes are influenced by their functional groups and substituents. For instance, the presence of electron-withdrawing groups such as bromine atoms can affect the electron density and reactivity of the aldehyde group. The infrared spectrum and optical properties of related compounds have been studied to understand their behavior and potential applications in materials science . The synthesis of 2,2'-bipyridine-5,5'-dicarbaldehyde and its condensation with diamines to form macrocyclic Schiff bases also demonstrates the utility of pyridine carbaldehydes in creating complex molecular architectures .
科学研究应用
催化应用
- 钯催化的环化: 3-溴吡啶-4-甲醛(3,5-二溴吡啶-4-甲醛的近亲)用于在一氧化碳压力下与羧酸进行钯催化的环化。该过程产生 3-氧代-1,3-二氢呋喃 [3,4-c] 吡啶-1-基烷酸酯,展示了该化合物在合成杂环结构中的作用 (Cho & Kim, 2008)。
合成化学
多米诺反应合成
一种涉及乙烯基叠氮化物和 1,4-二硫烷-2,5-二醇的新型合成方法会生成 3,5-二取代-4-氨基噻吩-2-甲醛,类似于 3,5-二溴吡啶-4-甲醛。该过程突出了该化合物在以高效且环保的方式创建复杂结构中的作用 (Chen 等,2014)。
异喹啉合成
3-溴吡啶-4-甲醛在 Pd(OAc)2/PPh3/NaOAc 的催化体系下,通过 Heck 偶联反应和随后的醛醇反应,用于异喹啉的合成。该过程生成异喹啉,表明该化合物在形成复杂有机结构中的重要性 (Cho & Patel, 2006)。
化学性质研究
- 原位 FTIR 研究: 对类似于 3,5-二溴吡啶-4-甲醛的吡啶-3-甲醛在 TiO2 和 V-Ti-O 催化剂上的原位 FTIR 光谱研究揭示了与路易斯和布朗斯台德酸位点的相互作用,形成各种配合物。该研究证明了该化合物与催化剂表面的相互作用,这对于理解其反应性和潜在应用至关重要 (Popova, Chesalov & Andrushkevich, 2004)。
安全和危害
“3,5-Dibromopyridine-4-carbaldehyde” is classified as acutely toxic if swallowed, and it may cause skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment when handling this compound .
未来方向
While specific future directions for “3,5-Dibromopyridine-4-carbaldehyde” are not mentioned in the available resources, pyridine derivatives are of interest in various fields of research due to their versatile chemical properties . They can serve as building blocks in the synthesis of complex molecules for applications in pharmaceuticals, agrochemicals, and materials science .
作用机制
Target of Action
3,5-Dibromopyridine-4-carbaldehyde is primarily used as an intermediate in the synthesis of bioactive compounds and pharmaceutical intermediates . It serves as a precursor for the synthesis of novel heterocyclic compounds, such as pyrrolo[3,4-c]thiophene derivatives .
Mode of Action
For instance, it’s used in the synthesis of insecticides and to improve the stiffness of cotton fabrics in the textile industry .
Biochemical Pathways
It’s used as a precursor in the synthesis of various bioactive compounds, which suggests that it may indirectly influence several biochemical pathways .
Pharmacokinetics
Given its use in the synthesis of bioactive compounds, its pharmacokinetic properties would likely depend on the specific compound it’s used to create .
Result of Action
It’s known to be used in the synthesis of bioactive compounds, suggesting that its effects would be largely dependent on the specific compounds it’s used to create .
Action Environment
3,5-Dibromopyridine-4-carbaldehyde is generally considered safe under normal conditions. It should be stored in a dry, well-ventilated place . The compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature, pH, and the presence of other chemicals.
属性
IUPAC Name |
3,5-dibromopyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBYVMDYYFWYAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376649 | |
| Record name | 3,5-Dibromopyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70201-42-2 | |
| Record name | 3,5-Dibromopyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromo-4-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














